24-Nor Ursodeoxycholic Acid Methyl Ester

Description

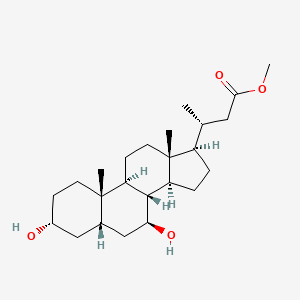

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(11-21(27)28-4)17-5-6-18-22-19(8-10-24(17,18)3)23(2)9-7-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAVEKBGEXLMTO-UZVSRGJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858229 | |

| Record name | Methyl 3-[(3R,5S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118316-16-8 | |

| Record name | Methyl (3α,5β,7β)-3,7-dihydroxy-24-norcholan-23-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118316-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(3R,5S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 24 nor Ursodeoxycholic Acid Methyl Ester

Precursor Selection and Derivatization Strategies

The creation of 24-nor-ursodeoxycholic acid methyl ester begins with the selection of appropriate starting materials, which are typically abundant natural bile acids. These precursors undergo specific chemical transformations to shorten the side chain and introduce the desired functional groups.

The primary route to 24-nor-ursodeoxycholic acid involves the side-chain degradation of naturally occurring C24 bile acids. nih.gov Cholic acid, a primary bile acid readily available from bovine sources, often serves as the initial precursor for the synthesis of ursodeoxycholic acid (UDCA), which can then be converted to its 24-nor analogue. beilstein-journals.org

A key transformation is the one-carbon degradation of the bile acid side chain. An efficient method involves the treatment of formylated bile acids with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid. nih.govresearchgate.net This reaction proceeds through a "second order" Beckmann rearrangement to form 24-nor-23-nitriles. Subsequent alkaline hydrolysis of the nitrile group yields the corresponding nor-bile acid, such as 24-nor-ursodeoxycholic acid, in high yields. nih.govresearchgate.net This procedure offers a more rapid alternative to the classical Barbier-Wieland degradation for shortening the side chain of natural bile acids by one methylene (B1212753) group. nih.gov

| Precursor Bile Acid | Key Transformation | Intermediate | Final Nor-Bile Acid |

| Formylated Ursodeoxycholic Acid | Beckmann Rearrangement | 24-nor-23-nitrile | 24-nor-ursodeoxycholic acid |

| Cholic Acid | Multi-step synthesis including dehydroxylation and epimerization | Ursodeoxycholic Acid | Can be further processed to 24-nor-ursodeoxycholic acid |

24-Nor-ursodeoxycholic acid itself is a synthetic derivative of ursodeoxycholic acid. biosynth.com Furthermore, the methyl ester of 24-nor-ursodeoxycholic acid can serve as a versatile starting material for the synthesis of other bile acid analogs. For instance, it has been used to synthesize 3α,7α-dihydroxy-7β-methyl-24-nor-5β-cholan-23-oic acid. nih.govresearchgate.net This synthesis involves the protection of the 3α-hydroxyl group as a hemisuccinate, followed by oxidation of the 7β-hydroxyl group to a 7-ketone. A Grignard reaction with methyl magnesium iodide and subsequent hydrolysis yields the 7-methyl derivative. nih.govresearchgate.net

Research has also explored the synthesis of other modified bile acids, such as 12β-methyl-18-nor-bile acids, which includes the preparation of 24-nor-analogues, highlighting the modularity of these synthetic approaches. acs.org

Esterification Protocols

The conversion of 24-nor-ursodeoxycholic acid to its methyl ester is a crucial step for many synthetic manipulations and for analytical purposes, such as 13C-NMR spectroscopy. nih.govresearchgate.net

Conventional acid-catalyzed esterification is a standard and effective method for converting the carboxylic acid group of bile acids into their corresponding methyl esters. This reaction is typically carried out by treating the bile acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This method is known to proceed with high, often quantitative, yields. beilstein-journals.org The resulting methyl ester can then be used in subsequent reactions or for analytical characterization.

Enzymatic methods offer a milder and more selective alternative to conventional chemical esterification. While direct enzymatic esterification of 24-nor-ursodeoxycholic acid to its methyl ester is not extensively documented in the provided sources, related enzymatic transformations on the ursodeoxycholic acid scaffold have been reported. For example, lipases, such as Candida antarctica lipase (B570770) B (CAL-B), have been successfully employed for the regioselective transesterification of methyl acetoacetate (B1235776) with the hydroxyl groups of UDCA. mdpi.com This demonstrates the potential of enzymatic approaches for modifying the UDCA structure, which could conceivably be adapted for the esterification of the carboxylic acid function.

| Method | Reagents/Catalyst | Key Features |

| Conventional Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | High yield, standard procedure |

| Enzymatic Esterification | Lipase (e.g., CAL-B), Alcohol | High selectivity, mild reaction conditions |

Stereochemical Considerations in Synthesis

The biological activity of bile acids and their derivatives is highly dependent on their stereochemistry, particularly the orientation of the hydroxyl groups on the steroid nucleus and the stereocenters in the side chain. Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance.

In the synthesis of bile acid derivatives, several key steps require strict stereochemical control. For example, the conversion of cholic acid to UDCA involves the epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. beilstein-journals.org Similarly, a recently developed process for synthesizing nor-ursodeoxycholic acid involves the reduction of a 7-oxo intermediate. The choice of reducing agent is critical to selectively form the desired 7β-hydroxyl isomer. google.com

Chemical Transformations of the Steroid Nucleus and Side Chain

The inherent structure of 24-Nor-ursodeoxycholic acid methyl ester, featuring a steroid backbone and a modified side chain, presents multiple sites for chemical derivatization. Researchers have explored various reactions to alter its properties and to understand its structure-activity relationships.

Oxidative Modifications

Oxidative reactions are a key tool in the modification of bile acid derivatives, including the precursors to 24-Nor-ursodeoxycholic acid methyl ester. A significant transformation involves the oxidation of a primary alcohol on the side chain of a suitable precursor to yield the corresponding carboxylic acid.

A recently developed process illustrates this approach, employing a two-step oxidation. The first step involves the oxidation of a primary alcohol to an aldehyde. This is followed by a further oxidation to the carboxylic acid. A notable method for the initial oxidation utilizes a radical initiator, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), in the presence of an oxidizing agent like sodium hypochlorite. google.com This reaction is typically carried out in a biphasic system, for instance, a mixture of an apolar aprotic solvent like dichloromethane (B109758) and water. google.com

Table 1: Reagents for Oxidative Modification

| Reagent/System | Role | Reference |

|---|---|---|

| TEMPO/Sodium Hypochlorite | Oxidation of primary alcohol to aldehyde | google.com |

This controlled oxidation is a critical step in the synthetic pathway to nor-ursodeoxycholic acid, demonstrating the chemical accessibility of the side chain for modification.

Hydroxylation Patterns

The hydroxylation of 24-Nor-ursodeoxycholic acid is a significant metabolic transformation observed in certain biological systems. This process introduces additional hydroxyl groups onto the steroid nucleus, altering the compound's polarity and biological activity.

A key example is the 5β-hydroxylation of 24-nor-ursodeoxycholic acid, which has been observed in hamsters and rats. nih.gov This reaction, catalyzed by hepatic enzymes, results in the formation of 3α,5β,7β-trihydroxy-24-nor-5β-cholan-23-oic acid. nih.gov This transformation is noteworthy as it represents the hydroxylation of a tertiary carbon atom, a less common modification in bile acid metabolism. nih.gov The extent of this hydroxylation can be significant, representing a major biotransformation pathway in these species. nih.gov However, this specific hydroxylation pattern appears to be species-specific, as it was not observed in rabbits, dogs, or humans. nih.gov

The study of such hydroxylation patterns is crucial for understanding the metabolic fate and potential species-specific effects of 24-Nor-ursodeoxycholic acid. The prolonged retention of nor-dihydroxy bile acids within the hepatobiliary system may increase their exposure to various hydroxylating enzymes, revealing metabolic pathways that are less apparent for their natural C24 counterparts. nih.gov

Side Chain Shortening and Analogue Generation (e.g., Nor-Bile Acids)

The synthesis of 24-Nor-ursodeoxycholic acid and other nor-bile acids fundamentally relies on the shortening of the side chain of naturally occurring bile acids. Two prominent methods for this one-carbon degradation are the Barbier-Wieland degradation and a more recent method involving a Beckmann rearrangement.

The Barbier-Wieland degradation is a classical multi-step procedure for shortening a carboxylic acid's carbon chain by one atom. wikipedia.orgoxfordreference.com The general sequence involves:

Esterification of the carboxylic acid.

Reaction with a Grignard reagent (e.g., phenylmagnesium bromide) to form a tertiary alcohol.

Dehydration of the alcohol to an alkene.

Oxidative cleavage of the alkene (e.g., with chromic acid) to yield the new carboxylic acid with a shortened chain.

A more efficient alternative to the Barbier-Wieland degradation for synthesizing nor-bile acids has been developed, which proceeds via a "second order" Beckmann rearrangement . nih.gov This method involves the following key steps:

Protection of the hydroxyl groups on the steroid nucleus, for example, by formylation.

Treatment of the formylated bile acid with sodium nitrite in a mixture of trifluoroacetic anhydride and trifluoroacetic acid. This induces a Beckmann rearrangement of an intermediate, leading to the formation of a 24-nor-23-nitrile. nih.gov

Alkaline hydrolysis of the nitrile to afford the final nor-bile acid in high yield. nih.gov

This latter method has been successfully applied to the synthesis of a range of nor-bile acids, including nor-ursodeoxycholic acid, from their corresponding C24 bile acid precursors. nih.gov

Table 2: Comparison of Side Chain Shortening Methods

| Method | Key Intermediate | Advantages | Reference |

|---|---|---|---|

| Barbier-Wieland Degradation | Alkene | Well-established classical method | wikipedia.orgoxfordreference.com |

The ability to generate nor-bile acid analogues like 24-Nor-ursodeoxycholic acid is pivotal for exploring the impact of side chain length on the physiological and therapeutic properties of bile acids.

Synthesis of Isotopic Labeled Derivatives for Research Applications

Isotopically labeled compounds are indispensable tools in metabolic research, allowing for the tracing of molecules through complex biological pathways. The synthesis of labeled 24-Nor-ursodeoxycholic acid methyl ester derivatives is crucial for understanding its absorption, distribution, metabolism, and excretion.

Deuteration Strategies

Deuterium-labeled analogues of 24-Nor-ursodeoxycholic acid methyl ester, such as 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester, are commercially available, indicating that synthetic strategies for their production exist. While specific synthetic schemes for this particular compound are not readily found in the public domain, general principles of deuteration in organic synthesis can be applied.

Deuterium (B1214612) atoms can be introduced at various positions on the steroid nucleus or the side chain. Potential strategies include:

Catalytic Deuteration: Using deuterium gas (D2) and a metal catalyst (e.g., Palladium on carbon) to reduce a double bond, thereby introducing two deuterium atoms.

Reductive Deuteration: Employing a deuterium-donating reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4), to reduce a ketone or aldehyde. This is a common method for introducing deuterium at specific hydroxyl-bearing carbons.

Base-Catalyzed Exchange: In the presence of a strong base and a deuterium source (e.g., D2O), protons on carbons adjacent to a carbonyl group can be exchanged for deuterium.

For a molecule like 24-Nor Ursodeoxycholic Acid-d5 Methyl Ester, a combination of these methods would likely be employed on a suitable precursor to achieve the desired labeling pattern.

Application in Metabolic Tracing Studies

The use of stable isotope-labeled tracers is a cornerstone of modern metabolic research. nih.gov By introducing a labeled compound into a biological system, its metabolic fate can be followed using mass spectrometry-based techniques.

Isotopically labeled 24-Nor-ursodeoxycholic acid and its methyl ester have been instrumental in elucidating its metabolic pathways. For instance, studies using these tracers have shown that 24-Nor-ursodeoxycholic acid undergoes extensive phase I and phase II metabolism, including hydroxylation, sulfation, and glucuronidation. nih.gov These studies allow for the identification and quantification of various metabolites in biological matrices such as serum, bile, and urine.

The general workflow for such a study involves:

Administration of the isotopically labeled compound.

Collection of biological samples over time.

Extraction and analysis of the samples by techniques like liquid chromatography-mass spectrometry (LC-MS).

Identification of metabolites based on their mass-to-charge ratio and fragmentation patterns, distinguishing them from their endogenous, unlabeled counterparts.

This approach provides invaluable insights into the biotransformation of 24-Nor-ursodeoxycholic acid, which is essential for understanding its pharmacological profile.

Preclinical Pharmacological Profile and Investigational Biological Activities in Vitro and Non Human in Vivo Models

Modulation of Hepatobiliary Physiology

NorUDCA, the active metabolite of its methyl ester, demonstrates significant effects on the liver and biliary system. Its actions are primarily characterized by the induction of a robust, bicarbonate-rich bile flow, which alters the composition and properties of bile.

In preclinical models, norUDCA is established as a potent choleretic agent, meaning it stimulates the secretion of bile by the liver. bohrium.com This effect is characterized as a "bicarbonate-rich hypercholeresis," which involves an increased volume of bile that is also high in bicarbonate content. nih.gov This flushing of injured bile ducts is a key therapeutic mechanism. nih.gov The pronounced choleretic properties have been attributed to its ability to undergo cholehepatic shunting, a process where the compound is repeatedly reabsorbed by cholangiocytes and re-secreted into bile. jci.org

Mechanistic studies have revealed that the stimulation of bile flow by norUDCA does not depend on major bile acid transporters like the apical sodium-dependent bile acid transporter (ASBT). jci.org Instead, norUDCA directly activates the calcium-activated chloride channel transmembrane member 16A (TMEM16A) in the cells lining the bile ducts (cholangiocytes). jci.orgupmcphysicianresources.com This activation increases chloride secretion, which provides the driving force for biliary secretion and enhanced bile flow. jci.orgupmcphysicianresources.com This direct action means norUDCA can increase bile flow without relying on other primary bile acid transporters. upmcphysicianresources.com

Table 1: Investigational Findings on Bile Flow Dynamics

| Model System | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Mdr2 (-/-) Mice | Stimulation of bile flow helps flush injured bile ducts. | Induces bicarbonate-rich hypercholeresis. | nih.gov, nih.gov |

| Mouse Large Cholangiocytes | Potently stimulated chloride currents. | Direct activation of TMEM16A; unaffected by ASBT inhibition. | jci.org |

| General Preclinical Models | Induces biliary bicarbonate secretion. | Dilutes toxic biliary content and protects bile duct epithelial cells. | google.com |

Treatment with norUDCA leads to significant changes in the composition of bile acids within the biliary system. biosynth.com Studies in Mdr2 knockout mice, a model for sclerosing cholangitis, show that norUDCA undergoes extensive phase I and phase II metabolism. bohrium.comnih.gov This metabolic transformation involves processes such as hydroxylation, sulfation, and glucuronidation. bohrium.comnih.gov The administration of the compound induces detoxification pathways, resulting in the formation of more water-soluble and therefore less toxic bile acid metabolites. google.com

Table 2: Effects on Biliary Composition and Hydrophilicity

| Parameter | Observed Effect | Underlying Mechanism | Reference(s) |

|---|---|---|---|

| Bile Acid Composition | Formation of new bile acid metabolites. | Undergoes extensive phase I (hydroxylation) and phase II (sulfation, glucuronidation) metabolism. | bohrium.com, nih.gov |

| Bile Acid Hydrophilicity | Increased overall hydrophilicity of the biliary bile acid pool. | Metabolic conversion into more water-soluble and less toxic forms. | google.com, bohrium.com, nih.gov |

Cellular Protective Mechanisms in Hepatic Systems

NorUDCA exhibits protective effects on both primary liver cells (hepatocytes) and the cells lining the bile ducts (cholangiocytes) through various mechanisms, including the reduction of cellular damage and the restoration of critical barrier functions.

NorUDCA has demonstrated significant anti-inflammatory and hepatoprotective properties in non-human in vivo models. google.commedchemexpress.com In a mouse model of non-alcoholic steatohepatitis (NASH), norUDCA treatment led to a significant attenuation of liver damage. nih.gov This was associated with a notable improvement in liver histology, characterized by lower hepatocyte apoptosis (programmed cell death) and reduced expression of CyclinD1, a marker for the compensatory proliferation that occurs in response to cell damage. nih.gov The therapeutic effect was linked to the downregulation of pathways involved in fat production (lipogenesis) and apoptosis. nih.govresearchgate.net

Furthermore, norUDCA has been shown to exert direct immunomodulatory effects. In a cholestatic mouse model, it reduced the presence of hepatic innate and adaptive immune cells. nih.gov It also ameliorated liver injury in a non-cholestatic model driven by an excessive T-cell immune response, indicating a broader anti-inflammatory capacity. nih.govnih.gov

Table 3: Findings on Hepatocyte Protection

| Model System | Key Finding | Mechanism of Action | Reference(s) |

|---|---|---|---|

| NEMO(Δhepa) Mice (NASH model) | Significant attenuation of liver damage and improved histology. | Downregulation of LXR-dependent lipogenesis and apoptotic pathways; reduced hepatocyte apoptosis and CyclinD1 expression. | nih.gov |

| Mdr2 (-/-) Mice (Cholestatic model) | Reduced hepatic innate and adaptive immune cells. | Direct immunomodulatory effects. | nih.gov |

| LCMV Infection (T-cell driven injury model) | Ameliorated hepatic injury and systemic inflammation. | Attenuation of excessive CD8+ T cell-driven immunopathology. | nih.gov |

A critical aspect of norUDCA's mechanism is its ability to protect cholangiocytes, the epithelial cells that line the bile ducts. The induction of a bicarbonate-rich bile flow dilutes toxic bile and protects these cells from oxidative stress, as bicarbonate is a potent scavenger of reactive oxygen species. google.com This process is believed to be central to the reconstitution of the cholangiocyte barrier function, which is often compromised in cholestatic liver diseases. google.com By minimizing injury to the bile duct epithelium, norUDCA helps to halt the progression of pericholangitis (inflammation around the bile ducts). google.com Studies suggest that this protective effect is linked to the "bicarbonate umbrella," a concept where the layer of bicarbonate-rich fluid shields the cholangiocytes from the harmful effects of toxic bile acids. nih.gov

Anti-Inflammatory Effects

NorUDCA has demonstrated significant anti-inflammatory properties in various preclinical models. bohrium.comglpbio.comebiohippo.com Studies have shown its potential to ameliorate inflammation in chronic liver diseases. nih.govnih.gov In a murine model of hepatic schistosomiasis, norUDCA attenuated the inflammatory response. nih.govnih.gov Furthermore, in a model of CD8+ T cell-driven immunopathology, norUDCA was found to alleviate hepatic injury and systemic inflammation. nih.gov

Inhibition of Inflammatory Mediators

In vitro studies have indicated that norUDCA can directly suppress antigen presentation by antigen-presenting cells. nih.govnih.gov This action consequently represses subsequent T-cell activation. nih.govnih.gov Specifically, norUDCA was observed to affect the surface expression level of major histocompatibility complex (MHC) class II on macrophages and dendritic cells. nih.gov

Attenuation of Cellular Infiltration

Preclinical studies have consistently shown that norUDCA treatment leads to a reduction in the infiltration of inflammatory cells into the liver. In Mdr2 (Abcb4) knockout mice, a model for sclerosing cholangitis, norUDCA significantly reduced the number of infiltrating neutrophils. bohrium.comnih.gov Similarly, in a murine model of hepatic schistosomiasis, norUDCA treatment resulted in a reduced inflammatory cell infiltrate within hepatic granulomas. nih.gov The compound has been shown to decrease the number of hepatic innate and adaptive immune cells, including CD4+ and CD8+ T cells. nih.govbiorxiv.org

| Model | Observed Effect on Cellular Infiltration | Reference |

| Mdr2 (-/-) knockout mice | Significant reduction in infiltrating neutrophils. | bohrium.comnih.gov |

| Mdr2 (-/-) knockout mice | Reduction in hepatic innate and adaptive immune cells (including CD8+ and CD4+ T cells). | nih.govbiorxiv.org |

| Schistosoma mansoni infected mice | Reduced content of inflammatory cell infiltrate in hepatic granulomas (macrophages, T-lymphocytes, neutrophils, eosinophils). | nih.gov |

Specific Immunomodulatory Activities

NorUDCA exhibits direct immunomodulatory properties on specific T cell populations. biorxiv.orgresearchgate.net It has been shown to modulate CD8+ T cell function, affecting lymphoblastogenesis, expansion, and glycolysis by targeting mTORC1 signaling. nih.govresearchgate.netnih.gov This modulation of CD8+ T cells contributes to the attenuation of excessive T cell-driven hepatic immunopathology. nih.gov

Furthermore, norUDCA plays a crucial role in regulating the balance between T helper 17 (TH17) cells and regulatory T cells (Tregs). biorxiv.org It has been found to counteract the TH17/Treg imbalance that drives immunopathology in immune-mediated diseases. biorxiv.orgresearchgate.net NorUDCA suppresses TH17 effector function and pathogenicity while promoting the generation and abundance of FOXP3+ Tregs. biorxiv.orgnih.gov Mechanistically, it restricts glutaminolysis in differentiating TH17 cells, which in turn suppresses mTORC1 activation and glycolysis. biorxiv.org It can also mitigate intraepithelial TH17 pathogenicity, decrease the formation of pro-inflammatory 'TH1-like-TH17' cells, and enhance the transdifferentiation of TH17 cells into regulatory T cells (Treg and Tr1). nih.govresearchgate.net

| T Cell Type | Effect of norUDCA | Mechanism | Reference |

| CD8+ T cells | Reduces hepatic infiltration and attenuates effector function. | Targets mTORC1 signaling, affecting lymphoblastogenesis, expansion, and glycolysis. | nih.govresearchgate.netnih.gov |

| TH17 cells | Suppresses effector function and pathogenicity; decreases pro-inflammatory 'TH1-like-TH17' cells. | Restricts glutaminolysis, leading to reduced mTORC1 activation and glycolysis. | biorxiv.orgnih.govresearchgate.net |

| Regulatory T cells (Tregs) | Enriches population in liver and intestinal tissue; enhances transdifferentiation from TH17 cells. | Promotes FOXP3 expression. | biorxiv.orgnih.gov |

Anti-Fibrotic Properties

NorUDCA has demonstrated potent anti-fibrotic effects in preclinical models of liver disease. bohrium.comglpbio.comebiohippo.com These properties have been observed in models of both cholestatic and inflammation-driven liver fibrosis. nih.gov

Reduction of Fibrosis Markers

| Model | Fibrosis Marker | Result | Reference |

| Mdr2 (-/-) knockout mice | Hydroxyproline Content | Significantly reduced | bohrium.comnih.gov |

| Schistosoma mansoni infected mice | Hydroxyproline Content | Reduced | nih.gov |

| Schistosoma mansoni infected mice | alpha-SMA protein levels | Reduced | nih.gov |

Anti-Proliferative Effects in Cellular Models

The parent compound, 24-nor-ursodeoxycholic acid (norUDCA), has demonstrated notable anti-proliferative properties in various preclinical cellular models. These effects are a key component of its therapeutic potential in liver diseases characterized by excessive cell proliferation.

In studies utilizing the Mdr2 (Abcb4) knockout mouse model, which mimics sclerosing cholangitis, administration of norUDCA led to a significant reduction in the number of proliferating hepatocytes and cholangiocytes. smolecule.com This suggests a direct inhibitory effect on the proliferation of the primary cell types within the liver. Further research has substantiated that norUDCA possesses direct anti-proliferative properties that target a variety of liver cell populations.

The anti-proliferative activity of norUDCA also extends to immune cells. In vitro studies have shown that norUDCA can affect the activation and proliferation of T-lymphocytes. Specifically, it has been observed to directly repress the antigen presentation by antigen-presenting cells, which is a critical step in initiating T-cell activation and subsequent proliferation. This immunomodulatory-related anti-proliferative effect is significant, as T-cell driven inflammation is a major contributor to the pathology of various liver diseases.

Further mechanistic insights reveal that norUDCA's influence on cellular proliferation is linked to the regulation of key signaling pathways. In models of CD8+ T cell-driven immunopathology, norUDCA was found to affect lymphoblastogenesis and cellular expansion by targeting the mTORC1 signaling pathway. By modulating this central regulator of cell growth and proliferation, norUDCA can attenuate excessive immune cell responses.

A summary of the anti-proliferative effects of 24-nor-ursodeoxycholic acid in various cellular models is presented in the table below.

| Cellular Model | Key Findings | Reference |

| Proliferating Hepatocytes and Cholangiocytes (in Mdr2-/- mice) | Significantly reduced the number of proliferating cells. | smolecule.com |

| Various Liver Cell Populations | Exhibits direct anti-proliferative properties. | |

| Primary T-lymphocytes (in vitro) | Affects activation and proliferation. | |

| CD8+ T cells (in vitro) | Modulates lymphoblastogenesis and expansion via mTORC1 signaling. |

Effects on Lipid Metabolism in Cellular and Animal Models

The parent compound, 24-nor-ursodeoxycholic acid (norUDCA), has been shown to exert significant effects on lipid metabolism in both cellular and animal models, highlighting its potential utility in metabolic liver diseases.

In a genetic mouse model of non-alcoholic steatohepatitis (NASH), administration of norUDCA was observed to downregulate lipogenic and apoptotic pathways, leading to a remarkable alleviation of steatosis. The therapeutic effects in this NASH model were strongly associated with a pronounced repression of lipogenesis that is dependent on the liver X receptor (LXR).

Further investigations into the molecular mechanisms have revealed that norUDCA can influence key regulators of lipid metabolism. In a genetic NASH mouse model (NEMO/NF-kB deleted mice), norUDCA administration reversed the progression of liver disease, an effect attributed to the downregulation of fatty acid synthesis through the modulation of SREBP, FAS, and PPARγ. This study also indicated that norUDCA does not affect the levels of SREBP1c but does induce PPARγ, thereby regulating lipid metabolism. Additionally, norUDCA positively impacted cholesterol metabolism by promoting its utilization in the synthesis of bile acids.

The influence of norUDCA on metabolism also extends to immune cells. In CD8+ T cells, norUDCA reshapes immunometabolism by affecting glycolysis and mTORC1 signaling. Specifically, in vitro studies demonstrated that norUDCA repressed the expression of genes that promote glycolysis in activated CD8+ T cells.

The table below summarizes the key research findings on the effects of 24-nor-ursodeoxycholic acid on lipid metabolism.

| Model | Key Findings on Lipid Metabolism | Reference |

| Genetic NASH Mouse Model | Downregulated lipogenic pathways and alleviated steatosis. | |

| Genetic NASH Mouse Model | Repressed liver X receptor (LXR)-dependent lipogenesis. | |

| NEMO/NF-kB Deleted NASH Mouse Model | Downregulated fatty acid synthesis (SREBP, FAS, PPARγ) and enhanced cholesterol utilization for bile acid synthesis. | |

| Activated CD8+ T cells (in vitro) | Repressed the expression of genes promoting glycolysis. | |

| Mdr2 (-/-) mice | Underwent extensive phase I/II metabolism (hydroxylation, sulfation, and glucuronidation), increasing the hydrophilicity of biliary bile acid secretion. | smolecule.com |

Molecular Mechanisms of Action

Receptor Agonism/Antagonism and Signaling Pathways

The biological effects of 24-Nor Ursodeoxycholic Acid Methyl Ester are mediated through its interaction with various receptors and its subsequent influence on downstream signaling pathways.

The farnesoid X receptor (FXR) is a critical nuclear receptor that governs bile acid homeostasis. nih.govnih.gov While some bile acids are potent FXR agonists, the direct interaction of norUDCA with FXR appears to be limited. In fact, some studies suggest that, similar to its parent compound ursodeoxycholic acid (UDCA), norUDCA does not strongly activate FXR. researchgate.net This suggests that the therapeutic benefits of norUDCA may be largely independent of direct FXR agonism, a notion supported by the observation that no definitive nuclear receptor for the action of norUDCA has been identified. researchgate.net

A significant aspect of norUDCA's mechanism of action involves the modulation of intracellular signaling pathways, particularly the mechanistic target of rapamycin complex 1 (mTORC1). Research has demonstrated that norUDCA can directly modulate the immunometabolism of CD8+ T cells by targeting and impairing mTORC1 activity. nih.govnih.gov This inhibitory effect on mTORC1 signaling contributes to the compound's ability to alleviate hepatic inflammation. nih.govnih.gov Specifically, norUDCA has been shown to reduce the frequency of CD8+ T cells with high levels of phosphorylated ribosomal protein S6 (pRPS6), a downstream indicator of mTORC1 activity. nih.gov Furthermore, norUDCA has been found to attenuate a glutamine-mTORC1-glycolysis signaling axis in pathogenic T helper 17 (TH17) cells, promoting their transdifferentiation into anti-inflammatory regulatory T cells. researchgate.net The modulation of other signaling cascades, such as the ERK1/2 pathway, by this compound is an area that requires further investigation.

| Signaling Pathway | Effect of norUDCA | Cellular Context | Implication |

| mTORC1 | Impairment of activity | CD8+ T cells | Attenuation of excessive T cell-driven hepatic immunopathology nih.gov |

| mTORC1 | Attenuation | Pathogenic T H 17 cells | Restriction of T H 17 inflammation and promotion of regulatory T cells researchgate.net |

Modulation of Cellular Transport Systems

The regulation of cellular transport systems is a key component of the pharmacological activity of this compound, contributing to its choleretic and cytoprotective effects.

| Efflux Pump | Effect of norUDCA | Location | Function |

| Mrp3 | Induction | Basolateral membrane of hepatocytes | Alternative route for bile acid efflux into the sinusoidal blood nih.govnih.gov |

| Mrp4 | Induction | Basolateral membrane of hepatocytes | Alternative route for bile acid efflux into the sinusoidal blood nih.govnih.gov |

Interestingly, the hepatocellular uptake of norUDCA does not appear to be significantly mediated by the major organic anion transporting polypeptides (OATPs) or the Na+-taurocholate cotransporting polypeptide (NTCP). Studies have shown that OATP1B1, OATP1B3, and OATP2B1 are not relevant for the hepatocellular uptake of norUDCA. nih.gov Similarly, norUDCA is not significantly transported by NTCP. nih.gov Furthermore, the potent choleretic effects of norUDCA are not dependent on the major bile acid transporters involved in enterohepatic circulation, such as the apical sodium-dependent bile acid transporter (ASBT) and the organic solute transporter alpha (OSTα). jci.org This suggests that norUDCA utilizes alternative, and as yet not fully characterized, pathways for its absorption and hepatocellular entry. jci.org

| Transporter | Role in norUDCA Transport | Finding |

| OATP1B1 | Not significant | Low uptake rates observed in transporter-expressing cells nih.gov |

| OATP1B3 | Not significant | Low uptake rates observed in transporter-expressing cells nih.gov |

| OATP2B1 | Not significant | Low uptake rates observed in transporter-expressing cells nih.gov |

| NTCP | Not significant | Not significantly transported by NTCP nih.gov |

| ASBT | Not required for choleretic action | Stimulation of bile flow is independent of ASBT jci.org |

| OSTα | Not required for choleretic action | Stimulation of bile flow is independent of OSTα jci.org |

Regulation of Detoxification and Metabolic Enzymes

24-Norursodeoxycholic acid (norUDCA) demonstrates a significant capacity to modulate the expression of enzymes crucial for detoxification and metabolism. This regulation is a key component of its therapeutic action, particularly in the context of cholestatic liver diseases. The compound orchestrates a coordinated induction of both Phase I and Phase II metabolic enzymes, enhancing the liver's ability to process and eliminate toxic bile acids and other xenobiotics. nih.govbohrium.comresearchgate.net This induction is notably more potent compared to its parent compound, ursodeoxycholic acid (UDCA). nih.govresearchgate.netazregents.edusigmaaldrich.comdaneshyari.com

Phase I detoxification pathways involve the modification of compounds through reactions like oxidation, reduction, and hydrolysis, which typically introduce or expose functional groups. Studies, particularly in Mdr2 (-/-) knockout mice—a model for sclerosing cholangitis—have shown that norUDCA administration leads to a marked induction of specific cytochrome P450 (Cyp) enzymes. nih.govresearchgate.netazregents.edusigmaaldrich.comdaneshyari.com Specifically, the expression of Cyp2b10 and Cyp3a11 is significantly upregulated. nih.govresearchgate.netazregents.edusigmaaldrich.comdaneshyari.com This enzymatic induction enhances the hydroxylation of bile acids, a critical step in increasing their hydrophilicity and preparing them for subsequent elimination. nih.govbohrium.com

Following Phase I modifications, Phase II enzymes conjugate the modified compounds with endogenous molecules to further increase their water solubility and facilitate their excretion. NorUDCA has been shown to effectively induce Phase II enzymes, contributing to its detoxification capabilities. nih.govresearchgate.net A key enzyme in this process is the sulfotransferase Sult2a1, which is responsible for the sulfation of bile acids. nih.govresearchgate.netazregents.edusigmaaldrich.comdaneshyari.com The coordinated upregulation of Sult2a1, alongside Phase I enzymes, ensures an efficient metabolic cascade for detoxifying and eliminating harmful bile acids from the liver. nih.govresearchgate.netazregents.edusigmaaldrich.comdaneshyari.com

| Enzyme Category | Specific Enzyme | Observed Effect |

|---|---|---|

| Phase I | Cyp2b10 | Induced Expression |

| Phase I | Cyp3a11 | Induced Expression |

| Phase II | Sult2a1 | Induced Expression |

Influence on Cellular Metabolism and Bioenergetics (e.g., Glycolysis, Organic Acid Metabolism)

Beyond its role in detoxification, norUDCA exerts direct modulatory effects on cellular metabolism and bioenergetics, particularly within immune cells. This has been identified as a key aspect of its anti-inflammatory properties. biorxiv.orgnih.govnih.gov Research has revealed that norUDCA can reshape the immunometabolism of T cells, which are implicated in the pathology of immune-mediated liver diseases like primary sclerosing cholangitis (PSC). nih.govnih.govbiorxiv.org

The compound's mechanism involves the attenuation of the glutamine-mTORC1-glycolysis signaling axis. nih.govnih.gov The mTORC1 pathway is a central regulator of cell metabolism and growth, and its activity is crucial for the function of effector T cells, which rely on glycolysis for their energy needs. biorxiv.orgnih.govnih.gov By inhibiting this pathway, norUDCA effectively dampens the glycolytic activity in pathogenic T cells, thereby affecting their proliferation and effector functions. biorxiv.orgnih.govnih.gov This targeted influence on cellular bioenergetics contributes to the reduction of hepatic and systemic inflammation. biorxiv.orgnih.gov

| Metabolic Pathway | Target | Mechanism of Action | Outcome |

|---|---|---|---|

| Glycolysis | mTORC1 Signaling in T cells | Attenuation of the glutamine-mTORC1-glycolysis axis | Reduced T cell effector function and inflammation |

Oxidative Stress Mitigation Mechanisms (e.g., ROS production, antioxidant enzymes)

Chronic liver diseases, including cholestatic conditions and alcohol-related liver disease (ALD), are often characterized by significant oxidative stress. bohrium.comnih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. NorUDCA appears to contribute to the mitigation of oxidative stress through its broader therapeutic effects.

In experimental models of ALD, where ethanol toxicity leads to the generation of ROS, norUDCA has demonstrated a protective effect, suggesting an influence on oxidative stress pathways. nih.gov Furthermore, norUDCA possesses potent anti-inflammatory properties. bohrium.comjci.org Since inflammatory processes are a major source of ROS production, the compound's ability to reduce inflammation inherently leads to a decrease in oxidative stress. By ameliorating the underlying conditions that promote ROS generation, such as cholestasis and inflammation, norUDCA helps to restore a more balanced redox state within the liver. bohrium.comupmcphysicianresources.com

Metabolic Fate and Biotransformation Pathways

Ester Hydrolysis and Regeneration of the Acid Form

24-Norursodeoxycholic acid methyl ester is considered a prodrug, a compound that is administered in an inactive (or less active) form and is then converted to its active form within the body. The initial and essential step in its metabolism is the hydrolysis of the methyl ester group to yield the pharmacologically active carboxylic acid, 24-norursodeoxycholic acid (norUDCA).

This conversion is catalyzed by a class of enzymes known as carboxylesterases (CES). nih.gov These enzymes are widely distributed throughout the body, with particularly high concentrations in the liver and the small intestine, which are primary sites for the metabolism of orally administered drugs. nih.govnih.govresearchgate.netbioivt.com The hydrolysis reaction rapidly converts the ester into its corresponding carboxylic acid, norUDCA, which then becomes available for subsequent metabolic transformations. nih.gov While specific studies on the hydrolysis of 24-norursodeoxycholic acid methyl ester are not detailed in the available literature, the enzymatic hydrolysis of esters is a well-established and efficient metabolic pathway for many ester-containing therapeutic agents. nih.govnih.gov

Phase I Metabolic Reactions (e.g., Hydroxylation)

Following its regeneration to the active acid form, norUDCA undergoes Phase I metabolic reactions. The primary purpose of these reactions is to introduce or expose functional groups on the parent compound, typically making it a more suitable substrate for Phase II reactions. For norUDCA, a key Phase I biotransformation is hydroxylation. bohrium.com

Phase II Metabolic Reactions

Phase II reactions involve the conjugation of the drug or its Phase I metabolite with endogenous molecules, which further increases water solubility and facilitates excretion. NorUDCA is extensively metabolized through several Phase II pathways.

Glucuronidation is a major Phase II metabolic pathway for norUDCA in both humans and animal models. bohrium.comresearchgate.net In humans, studies have shown that the dominant biotransformation product of norUDCA found in both bile and urine is the C-23 ester glucuronide. researchgate.net When norUDCA was incubated with human liver slices, it was primarily glucuronidated, a stark contrast to its parent compound, UDCA, which was mainly conjugated with amino acids. researchgate.net This indicates that glucuronidation is the preferential conjugation pathway for norUDCA in humans. researchgate.net

In addition to glucuronidation, sulfation has been identified as another significant Phase II metabolic pathway for norUDCA. bohrium.com Studies in Mdr2 knockout mice demonstrated that norUDCA administration led to the induction of the sulfotransferase enzyme Sult2a1 and that the compound underwent sulfation as part of its detoxification process. bohrium.com This reaction, like glucuronidation, enhances the hydrophilicity of the bile acid, preparing it for elimination. bohrium.com

A defining metabolic characteristic of norUDCA is its significant resistance to N-acyl amidation, the typical conjugation pathway for most bile acids, including UDCA. researchgate.net Normally, bile acids are conjugated with the amino acids glycine (B1666218) or taurine (B1682933). However, due to the shortening of its side chain (lacking one methylene (B1212753) group), norUDCA is a poor substrate for the enzymes responsible for this amidation. researchgate.netnih.gov Studies in humans have confirmed that very little N-acyl amidation of norUDCA occurs. researchgate.net This metabolic resistance is a key factor influencing its unique physiological properties and recirculation patterns. nih.gov

Excretory Routes and Recirculation Patterns

The final stage of metabolism is the excretion of the parent compound and its metabolites. The metabolic modifications norUDCA undergoes heavily influence its route of elimination and its pattern of circulation within the body.

In humans, norUDCA and its metabolites are excreted almost equally in bile and urine. researchgate.net The C-23 ester glucuronide, being the dominant metabolite, is subject to considerable renal elimination, which is a distinguishing feature compared to its parent compound, UDCA. researchgate.net

The resistance of norUDCA to amidation leads to a unique recirculation pattern known as "cholehepatic shunting". researchgate.netnih.gov Because unconjugated norUDCA is readily reabsorbed by cholangiocytes (the cells lining the bile ducts), it can shunt from the bile duct lumen back to the hepatocytes. nih.gov This recycling between the liver and bile ducts, rather than completing the full enterohepatic circuit to the intestine, results in repeated secretion of the bile acid into bile, which stimulates a bicarbonate-rich bile flow. researchgate.netnih.gov

Data Summary: Metabolic Pathways of 24-Norursodeoxycholic Acid

| Metabolic Step | Reaction Type | Key Enzymes/Process | Primary Metabolites | Location | Significance | References |

| Initial Hydrolysis | Ester Hydrolysis | Carboxylesterases (CES) | 24-Norursodeoxycholic acid (norUDCA) | Liver, Intestine | Regeneration of the active acid form from the methyl ester prodrug. | nih.gov, nih.gov, researchgate.net |

| Phase I Metabolism | Hydroxylation | Cytochrome P450 enzymes (e.g., Cyp2b10, Cyp3a11 in mice) | Hydroxylated norUDCA derivatives | Liver | Increases polarity and prepares the molecule for Phase II reactions. | bohrium.com |

| Phase II Metabolism | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | C-23 ester glucuronide of norUDCA | Liver | Major detoxification pathway in humans; creates highly water-soluble metabolite for excretion. | researchgate.net, bohrium.com |

| Phase II Metabolism | Sulfation | Sulfotransferases (e.g., Sult2a1 in mice) | Sulfated norUDCA conjugates | Liver | Increases hydrophilicity and aids in detoxification and elimination. | bohrium.com |

| Phase II Metabolism | N-Acyl Amidation | (Resistant) | Minimal to no glycine or taurine conjugates | Liver | A key distinguishing feature from UDCA; enables cholehepatic shunting. | researchgate.net, nih.gov |

| Excretion & Recirculation | Biliary & Renal Excretion | Transporter proteins | norUDCA, C-23 ester glucuronide, other conjugates | Bile, Urine | Elimination from the body; cholehepatic shunting leads to a bicarbonate-rich bile flow. | researchgate.net, nih.gov |

Biliary Excretion

The biliary system is a primary route for the elimination of 24-nor-ursodeoxycholic acid and its metabolites. Unlike its parent compound, ursodeoxycholic acid (UDCA), which is readily conjugated with glycine or taurine, norUDCA is resistant to this N-acyl amidation. researchgate.netnih.govresearchgate.net Instead, the principal biotransformation product of norUDCA found in bile is its C-23 ester glucuronide. researchgate.netnih.gov This glucuronidation process increases the water solubility of the molecule, facilitating its excretion into the bile. nih.govgoogle.com

Studies in Mdr2(-/-) mice, a model for sclerosing cholangitis, have demonstrated that norUDCA administration leads to an increased hydrophilicity of the biliary bile acid pool. nih.govgoogle.com This is achieved through extensive phase I (hydroxylation) and phase II (sulfation and glucuronidation) metabolism. nih.govgoogle.com The resulting metabolites are then efficiently secreted into the bile. This process is further supported by the induction of key efflux pumps in the liver, such as Mrp3 and Mrp4, which aid in the transport of these detoxified bile acid metabolites into the biliary tract. researchgate.netnih.gov

The secretion of norUDCA and its glucuronidated metabolite into the bile contributes to a bicarbonate-rich choleresis, which helps to flush the bile ducts. researchgate.netnih.gov

Renal Elimination

A significant portion of 24-nor-ursodeoxycholic acid is eliminated via the kidneys. researchgate.netnih.gov In humans, studies have shown that following administration, norUDCA is excreted in approximately equal amounts in both bile and urine. researchgate.netnih.gov The primary metabolite found in urine is the C-23 ester glucuronide, the same major metabolite identified in bile. researchgate.netnih.gov This indicates that the glucuronidated form of norUDCA is sufficiently water-soluble to be filtered by the glomerulus and excreted in the urine.

The renal elimination of norUDCA and its metabolites is an important detoxification pathway. researchgate.netnih.gov The induction of efflux pumps like Mrp3 and Mrp4 not only facilitates biliary excretion but also makes bile salts more amenable for renal elimination. google.com Research in animal models of cholestasis has shown that norUDCA treatment leads to the formation of highly hydrophilic metabolites that are significantly enriched in the kidneys, which is thought to contribute to the amelioration of cholemic nephropathy. nih.gov

Cholehepatic Shunting Phenomenon

A key and distinctive feature of 24-nor-ursodeoxycholic acid's metabolic fate is the cholehepatic shunting phenomenon. researchgate.netnih.govresearchgate.netgoogle.comnih.govnih.gov This process involves the recycling of the bile acid between the hepatocytes (liver cells) and cholangiocytes (bile duct epithelial cells). After being secreted into the bile by hepatocytes, unconjugated norUDCA can be reabsorbed by the cholangiocytes lining the bile ducts. From the cholangiocytes, it is then secreted back into the peribiliary plexus, a network of capillaries surrounding the bile ducts, and subsequently returned to the hepatocytes for re-uptake. google.com

This continuous cycling between the liver and the biliary epithelium is believed to be a major contributor to the potent, bicarbonate-rich choleresis induced by norUDCA. researchgate.netnih.govnih.gov The repeated passage of norUDCA across the cholangiocytes stimulates the secretion of bicarbonate and fluid into the bile, effectively flushing the bile ducts. google.comnih.gov While the precise transporters involved in this shunting are still under investigation, it is a critical mechanism underlying the therapeutic effects attributed to norUDCA. nih.govnih.gov It is this cholehepatic shunting that allows norUDCA to reach higher concentrations within the biliary system compared to its parent compound, UDCA. bohrium.com

Data Tables

Table 1: Major Metabolic Pathways and Elimination Routes of 24-Nor-Ursodeoxycholic Acid

| Metabolic Process | Description | Primary Metabolite | Key Transporters/Enzymes | Primary Elimination Route | Supporting Evidence |

| Biliary Excretion | Secretion of norUDCA and its metabolites from hepatocytes into the bile. | C-23 ester glucuronide | Mrp3, Mrp4 | Feces (via bile) | researchgate.netnih.govnih.govgoogle.com |

| Renal Elimination | Excretion of norUDCA and its metabolites via the kidneys. | C-23 ester glucuronide | Not specified | Urine | researchgate.netnih.govnih.gov |

| Cholehepatic Shunting | Recycling of unconjugated norUDCA between hepatocytes and cholangiocytes. | Unconjugated norUDCA | Under investigation | Not an elimination pathway | researchgate.netnih.govresearchgate.netgoogle.comnih.govnih.gov |

Table 2: Biotransformation of 24-Nor-Ursodeoxycholic Acid

| Transformation Type | Enzymatic Process | Resulting Compound | Significance | Reference |

| Phase I Metabolism | Hydroxylation | Hydroxylated norUDCA | Increases water solubility | nih.govgoogle.com |

| Phase II Metabolism | Glucuronidation | C-23 ester glucuronide | Major detoxification pathway, facilitates biliary and renal excretion | researchgate.netnih.govnih.govgoogle.com |

| Phase II Metabolism | Sulfation | Sulfated norUDCA | Increases water solubility for excretion | nih.govgoogle.com |

Interactions Within Biological Systems

Cellular and Tissue Distribution in Preclinical Models

Following administration in preclinical models, norUDCA and its metabolites are distributed to key tissues involved in its metabolism and therapeutic action. Studies in Mdr2(-/-) mice, a well-established model for sclerosing cholangitis, have been instrumental in mapping this distribution.

The primary sites of distribution and detection include:

Liver: As the central organ for bile acid metabolism, the liver shows significant uptake of norUDCA.

Bile: NorUDCA is actively secreted into the bile, where it influences the composition and flow of bile. nih.govresearchgate.net

Serum: The compound and its metabolites are found circulating in the bloodstream, allowing for systemic effects. nih.govresearchgate.net

Urine: Elimination routes for norUDCA and its metabolic byproducts include urinary excretion. nih.govresearchgate.net

In these models, norUDCA undergoes extensive metabolism, including hydroxylation, sulfation, and glucuronidation, before its distribution and subsequent elimination. nih.govresearchgate.net This metabolic processing is crucial for its mechanism of action, particularly in increasing the hydrophilicity of the bile acid pool. nih.govresearchgate.net

Interaction with Gut Microbiota and Metabolome (indirectly via bile acid pool modulation)

NorUDCA indirectly interacts with the gut microbiota by significantly altering the composition of the circulating bile acid pool. Unlike direct bactericidal or bacteriostatic actions, its primary influence stems from reshaping the enterohepatic circulation of bile acids, which in turn affects the gut microbial environment.

Key findings from preclinical studies demonstrate that norUDCA administration leads to a significant shift in the bile acid metabolome.

| Feature | Observation in Preclinical Models | Reference |

| Bile Acid Pool Hydrophilicity | Markedly increases the hydrophilicity of biliary bile acids. | nih.govresearchgate.netnih.govbohrium.com |

| Biliary Bile Acid Concentration | Leads to a lower biliary concentration of bile acids compared to its parent compound, UDCA, while still inducing robust bile flow. | nih.gov |

| Metabolism | Undergoes extensive phase I (hydroxylation) and phase II (glucuronidation, sulfation) metabolism, creating metabolites that are more readily eliminated. | nih.govbohrium.com |

This alteration of the bile acid environment, specifically the increase in hydrophilicity and changes in concentration, creates conditions that can favor the growth of certain bacterial species over others, thereby indirectly shaping the gut microbiota and its metabolic output. nih.govmdpi.comnih.gov

Influence on Protein and Enzyme Activity

NorUDCA has been shown to directly and indirectly modulate the activity of several key proteins and enzymes involved in inflammation, metabolism, and detoxification. This influence is central to its therapeutic effects observed in preclinical models of liver disease.

Studies have identified specific molecular targets of norUDCA, particularly within immune cells and hepatocytes.

| Target Cell/Pathway | Affected Proteins & Enzymes | Observed Effect | Reference |

| CD8+ T Cells | mTORC1 (mechanistic Target of Rapamycin Complex 1) | Inhibition of mTORC1 signaling, leading to reduced lymphoblastogenesis and expansion. | nih.govresearchgate.netnih.gov |

| Fatty Acid Synthase | Decreased abundance. | nih.gov | |

| Acetyl-CoA Carboxylase | Increased phosphorylation, which inhibits enzyme activity. | nih.gov | |

| TH17 Cells | Glutamine-mTORC1-glycolysis signaling axis | Attenuation of this signaling pathway. | nih.govresearchgate.net |

| Hepatocytes | Detoxification Enzymes (Cyp2b10, Cyp3a11, Sult2a1) | Coordinated induction of expression. | nih.govbohrium.com |

| Efflux Pumps (Mrp3, Mrp4) | Coordinated induction of expression. | nih.govbohrium.com | |

| Peroxisome proliferator-activated receptor gamma (PPARγ) | Activation in the liver. | researchgate.net | |

| Inflammatory Pathways | Pro-inflammatory Cytokines (IL-1β, IL-6) | Reduced hepatic expression in models of alcohol-related liver disease. | researchgate.net |

These findings indicate that norUDCA exerts its immunomodulatory and hepatoprotective effects by targeting specific signaling hubs like mTORC1 and activating nuclear receptors such as PPARγ, leading to a cascade of downstream effects on enzyme activity and protein expression. nih.govresearchgate.net

Impact on Membrane Permeability and Fluidity (as a bile acid derivative)

As an amphiphilic molecule, norUDCA, like other bile acids, can interact directly with the lipid bilayer of cell membranes, influencing their physical properties such as permeability and fluidity. mdpi.comnih.gov These interactions are dependent on the concentration of the bile acid.

At submicellar concentrations, bile acids can insert themselves into the phospholipid bilayer. nih.gov This intercalation can increase membrane fluidity, essentially making the membrane less rigid and more permeable. nih.gov This effect can facilitate the transport of other molecules across the cell membrane. nih.gov

However, the specific properties of norUDCA, such as its shorter side chain, may differentiate its membrane effects from other bile acids. For instance, norUDCA has been noted to have lower surface activity and a reduced capacity to extract phospholipids (B1166683) from the canalicular membrane compared to other bile acids. jci.org

The general mechanisms by which bile acid derivatives can alter membrane properties include:

Altering Lipid Distribution: They can change the organization of lipids and proteins within the membrane. nih.gov

Modulating Domain Stability: Bile acids have been shown to stabilize the separation of different lipid domains (e.g., raft and non-raft domains) within the plasma membrane. nih.gov

Inducing Ion Transport: Certain bile acids can act as ionophores, directly transporting ions like Ca2+ across the phospholipid bilayer, thereby increasing membrane permeability to these ions. mdpi.comresearchgate.net

These biophysical interactions with cell membranes represent a non-receptor-mediated mechanism through which norUDCA can influence cellular function, complementing its effects on specific protein and enzyme targets. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Analysis

Spectroscopic methods provide fundamental information about the molecular structure and functional groups of 24-Nor Ursodeoxycholic Acid Methyl Ester.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

In ¹H-NMR spectroscopy, the spectrum of the methyl ester shows characteristic signals for its three methyl groups, a broad doublet for one of the protons on the side chain (22-H), and a distinct signal for the ester methyl group. The protons attached to carbons bearing hydroxyl groups (3-H and 7-H) also produce key signals. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the septet signal for the 3-H proton appears deshielded by approximately 0.5 ppm compared to the parent nor-UDCA.

¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the structure, confirming the steroidal backbone and the presence of the methyl ester group. The chemical shifts are influenced by the local chemical environment, including the stereochemistry of the hydroxyl groups. The carbonyl carbon of the methyl ester group typically resonates in the downfield region of the spectrum, around 165-190 ppm. The carbons bonded to the hydroxyl groups (C-3 and C-7) appear in the 60-80 ppm range, while the methyl ester carbon (O-CH₃) signal is found further upfield.

Table 1: Representative NMR Data for this compound Derivatives Note: Exact chemical shifts can vary based on solvent and experimental conditions.

| Assignment | ¹H-NMR Chemical Shift (δ, ppm) | ¹³C-NMR Chemical Shift (δ, ppm) |

| C=O (Ester) | - | ~174.5 |

| O-CH₃ (Ester) | ~3.67 (s) | ~51.5 |

| C-3 | ~3.6 (m) | ~71.9 |

| C-7 | ~3.9 (br s) | ~70.5 |

| C-18 (CH₃) | ~0.65 (s) | ~12.2 |

| C-19 (CH₃) | ~0.92 (s) | ~23.5 |

| C-21 (CH₃) | ~0.95 (d) | ~18.3 |

s = singlet, d = doublet, m = multiplet, br s = broad singlet

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis. When coupled with High-Performance Liquid Chromatography (HPLC-MS/MS), it allows for highly sensitive and selective quantification.

The molecular weight of the non-deuterated compound is 392.6 g/mol . In mass spectrometry, fragments often appear due to the cleavage of bonds adjacent to the carbonyl group (C=O), such as the loss of the alkoxy group (-OCH₃), or through hydrogen rearrangements. Analysis of the related compound, ursodeoxycholic acid (UDCA), by HPLC-MS/MS operating in negative electrospray ionization (ESI) mode shows a transition of m/z 391.30 > m/z 373.41, corresponding to the loss of water. Similar fragmentation pathways involving the loss of water and cleavage of the side chain are expected for this compound.

For enhanced volatility in Gas Chromatography-Mass Spectrometry (GC-MS), the compound is often derivatized, for example, by converting the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. The resulting methyl ester trimethylsilyl ether derivative exhibits characteristic fragmentation patterns that can be used for its identification.

Table 2: Key Mass Spectrometry Data for Bile Acid Methyl Esters

| Technique | Ionization Mode | Parent Ion (m/z) | Characteristic Fragment Ions (m/z) |

| ESI-MS/MS | Negative | 391.3 (for [M-H]⁻) | Loss of H₂O, side-chain cleavage |

| GC-MS (TMS deriv.) | Electron Impact (EI) | - | Dependent on TMS derivatization |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific chemical bonds.

The most prominent peaks include a strong, broad absorption band for the O-H stretching of the two hydroxyl groups, typically in the region of 3600-3200 cm⁻¹. A sharp, strong peak corresponding to the C=O stretching of the ester functional group is expected around 1750-1735 cm⁻¹. Additionally, C-H stretching vibrations for the alkane structure appear just below 3000 cm⁻¹, and C-O stretching bands for the hydroxyl and ester groups are observed in the 1250-1000 cm⁻¹ region.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 (broad) |

| Ester (C=O) | C=O Stretch | 1750 - 1735 (strong) |

| Alkane (C-H) | C-H Stretch | 2990 - 2850 |

| Ester/Alcohol (C-O) | C-O Stretch | 1250 - 1000 |

Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, isolation, and quantification of this compound from complex mixtures.

HPLC is the most common chromatographic technique for the analysis of bile acids and their derivatives due to its high resolution and sensitivity. Reversed-phase HPLC (RP-HPLC) is typically employed for separation.

An effective separation can be achieved using a C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as a phosphate (B84403) buffer at acidic pH) and an organic solvent like acetonitrile. Maintaining the mobile phase at an acidic pH (e.g., pH 2.8) ensures that any residual unesterified acid is in its protonated form, leading to better peak shape and retention. Detection is commonly performed using a UV detector at low wavelengths (around 200-210 nm), as bile acids lack a strong chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Table 4: Typical HPLC Method Parameters for Bile Acid Methyl Ester Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Phosphate Buffer (e.g., 0.001 M, pH 2.8)B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | ~1.0 - 1.5 mL/min |

| Column Temperature | ~40 °C |

| Detection | UV (200-210 nm), ELSD, or MS |

| Injection Volume | 20 - 50 µL |

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a high-resolution technique for analyzing bile acid derivatives. Due to the low volatility of bile acids, derivatization is a mandatory step before GC analysis.

For this compound, the two hydroxyl groups must be converted to more volatile derivatives, most commonly trimethylsilyl (TMS) ethers. This is achieved by reacting the compound with a silylating agent. The resulting TMS-etherified methyl ester is then volatile enough for GC analysis. The analysis is typically performed on a low-polarity capillary column, such as one with a methyl silicone or 5% phenyl methylpolysiloxane stationary phase. The NIST Chemistry WebBook reports a retention index (I) of 3120 for the trimethylsilyl ether-methyl ester of nor-ursodeoxycholic acid on a non-polar methyl silicone column.

Table 5: Typical GC Method Parameters for Derivatized Bile Acid Methyl Ester Analysis

| Parameter | Condition |

| Derivatization | Silylation (e.g., conversion to TMS ethers) |

| Column | Capillary column (e.g., SLB®-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 - 280 °C |

| Oven Program | Temperature gradient (e.g., ramp from 150 °C to 300 °C) |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Quantitative Determination and Purity Assessment

The quantitative determination and purity assessment of this compound are critical for its use as a research chemical or in preclinical studies. These analyses ensure that the compound meets the required specifications and is free from significant impurities that could interfere with experimental outcomes. While specific validated method details for this particular methyl ester are not extensively published in public literature, the analytical approaches are based on well-established methods for bile acid and their ester derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification and purity evaluation of bile acid esters. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. Purity is often reported by suppliers to be ≥98% as determined by HPLC. sigmaaldrich.com A certificate of analysis for a similar compound, norursodeoxycholic acid, indicates a purity of ≥98% by HPLC. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of bile acid methyl esters. After derivatization to increase volatility, typically through silylation, GC-MS provides excellent separation and definitive identification based on mass spectra. The analysis of fatty acid methyl esters (FAMEs) by GC-MS is a well-established practice and the principles are applicable to bile acid methyl esters. sigmaaldrich.comscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence of the methyl ester group and the steroidal backbone. NMR can also be used for quantitative purposes (qNMR) and to identify impurities without the need for a reference standard for each impurity. Supplier data for a deuterated analogue of the parent compound indicates a purity of >95% by NMR. caymanchem.com

Below is an illustrative data table summarizing typical parameters for the analytical determination of this compound.

Table 1: Illustrative Analytical Methods for Quantitative Determination and Purity Assessment of this compound

| Technique | Parameter | Typical Value/Condition | Purpose |

| HPLC-UV | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation |

| Mobile Phase | Acetonitrile/Phosphate Buffer (pH adjusted) | Elution | |

| Flow Rate | 1.0 mL/min | Elution Speed | |

| Detection | UV at ~200-210 nm | Quantification | |

| Purity | ≥98% | Purity Assessment | |

| GC-MS | Column | DB-5ms or equivalent | Separation |

| Carrier Gas | Helium | Mobile Phase | |

| Ionization | Electron Ionization (EI) | Fragmentation | |

| Derivatization | Silylation (e.g., with BSTFA) | Volatilization | |

| Purity | Component Percentage by Area | Purity Assessment | |

| NMR | Nucleus | ¹H, ¹³C | Structural Elucidation |

| Solvent | CDCl₃ or DMSO-d₆ | Sample Preparation | |

| Purity | Quantitative NMR (qNMR) | Absolute Purity |

Note: This table is illustrative and based on common practices for bile acid ester analysis. Specific parameters would need to be optimized and validated for this compound.

Stability Assessment in Research Media

The stability of this compound in various research media is a critical parameter, as it determines the compound's integrity and effective concentration over the course of an experiment. Stability studies are typically conducted in relevant biological fluids or cell culture media under controlled conditions. The primary degradation pathway for an ester is hydrolysis back to the carboxylic acid (24-norursodeoxycholic acid) and methanol (B129727), a reaction that can be influenced by pH, temperature, and the presence of esterase enzymes in biological media.

Forced degradation studies are often performed to understand the degradation pathways under stress conditions, such as acidic, basic, oxidative, and photolytic stress. researchgate.netgoogle.comresearchgate.net For instance, a study on ursodeoxycholic acid, a related compound, showed susceptibility to degradation under acidic, alkaline, thermal, and oxidative conditions. lgcstandards.com Another study on a hybrid of ursodeoxycholic acid methyl ester with dihydroartemisinin (B1670584) demonstrated that the compound was approximately 95% intact after 24 hours in cell culture medium, indicating good stability. nih.gov

The stability of this compound would be assessed by incubating the compound in the research medium of interest (e.g., Phosphate Buffered Saline (PBS), Dulbecco's Modified Eagle Medium (DMEM)) at a relevant temperature (e.g., 37°C) for various time points. The concentration of the parent compound and any major degradants would be monitored over time using a stability-indicating HPLC method.

Below is an illustrative data table summarizing a hypothetical stability assessment of this compound in common research media.

Table 2: Illustrative Stability of this compound in Research Media at 37°C

| Medium | Time Point | Remaining Compound (%) | Major Degradant Detected |

| PBS (pH 7.4) | 0 h | 100 | - |

| 24 h | 98 | 24-norursodeoxycholic acid | |

| 48 h | 95 | 24-norursodeoxycholic acid | |

| 72 h | 92 | 24-norursodeoxycholic acid | |

| DMEM + 10% FBS | 0 h | 100 | - |

| 24 h | 90 | 24-norursodeoxycholic acid | |

| 48 h | 82 | 24-norursodeoxycholic acid | |

| 72 h | 75 | 24-norursodeoxycholic acid |

Note: This table is illustrative. The presence of fetal bovine serum (FBS), which contains esterases, is expected to accelerate the hydrolysis of the methyl ester compared to a simple buffer like PBS. Actual stability data would need to be generated experimentally.

Prodrug Strategies and Advanced Chemical Conjugations

Rationale for Methyl Ester Derivatization (e.g., Solubility, Bioavailability, Cell Permeability)

The primary rationales for methyl ester derivatization of 24-nor-ursodeoxycholic acid include:

Enhanced Lipophilicity and Membrane Permeability : Increased lipophilicity can facilitate the passage of the molecule across biological membranes. nih.govmdpi.com While the parent nor-UDCA is absorbed, its methyl ester form may exhibit different transport characteristics. Studies on other bile acid methyl esters suggest that this modification can influence their interaction with cell membranes. nih.gov

Intermediate for Synthesis : Perhaps the most critical role of 24-nor-ursodeoxycholic acid methyl ester is as a synthetic intermediate. Protecting the carboxylic acid as a methyl ester allows for selective chemical reactions to be performed on other parts of the molecule, such as the hydroxyl groups. beilstein-journals.orgacs.org This is a crucial step in the synthesis of complex hybrid molecules and conjugates where the carboxylic acid might otherwise interfere with the desired reaction.

Modulation of Bioavailability : By altering the physicochemical properties, methyl esterification can influence the oral bioavailability of the compound. The increased lipophilicity might enhance absorption from the gastrointestinal tract, although it could also alter its interaction with bile acid transporters. frontiersin.org The ester linkage is also susceptible to hydrolysis by esterase enzymes in the body, which can release the active parent acid, making the methyl ester a classic prodrug.

| Rationale for Derivatization | Effect of Methyl Esterification | Potential Outcome |

| Solubility | Increases solubility in organic solvents, decreases aqueous solubility. | Facilitates synthesis and formulation with non-aqueous carriers. |

| Bioavailability | Increases lipophilicity. | May enhance passive diffusion across intestinal membranes. |

| Cell Permeability | Neutralizes negative charge, increasing lipophilicity. | Can alter interaction with and transport across cell membranes. nih.govmdpi.com |

| Synthetic Utility | Protects the reactive carboxylic acid group. | Enables selective modification at other positions on the steroid nucleus. beilstein-journals.orgacs.org |

Design and Synthesis of Hybrid Molecules

The conjugation of 24-nor-ursodeoxycholic acid methyl ester with other bioactive compounds is an advanced strategy to create hybrid molecules. This approach aims to combine the therapeutic effects of both molecules, potentially leading to synergistic activity, improved targeting, or reduced side effects. nih.govresearchgate.net

A notable example of this strategy is the conjugation of bile acids with dihydroartemisinin (B1670584) (DHA), a potent anticancer and antimalarial agent. nih.gov Research has demonstrated the synthesis of hybrids combining ursodeoxycholic acid methyl ester (a close structural analog of 24-nor-ursodeoxycholic acid methyl ester) with DHA. acs.org This molecular hybridization is intended to leverage the bile acid's ability to interact with cell membranes and potentially target cancer cells, thereby enhancing the cytotoxic activity of DHA. nih.gov The resulting conjugates have shown promising broad-spectrum anti-proliferation activities against various cancer cell lines. nih.gov

The choice of a linker to connect the bile acid scaffold to the bioactive compound is critical, as it influences the stability, solubility, and biological activity of the hybrid molecule. researchgate.net One of the most effective and widely used methods is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," which forms a stable 1,2,3-triazole ring. nih.govacs.org